Structural Differentiation: 4-Acetylphenyl Substitution Defines a Distinct Chemical Space Within the 2-Chloro-5-nitrobenzamide Class
The compound features a 4-acetylphenyl group on the benzamide nitrogen, which distinguishes it from the more widely studied unsubstituted N-phenyl analog GW9662 and the N-pyridyl analog T0070907. This substitution introduces a hydrogen bond acceptor (acetyl carbonyl) and increases molecular weight (318.71 g/mol) and lipophilicity relative to the parent phenyl compound (MW 292.68 g/mol for GW9662). The presence of the acetyl group is documented as a modifiable handle that may confer distinct pharmacokinetic or target-binding properties [1]. In the broader PPARγ antagonist chemotype, halogen and other substituent modifications at the N-aryl position have been demonstrated to alter receptor binding potency from micromolar to sub-nanomolar EC5 values [1].
| Evidence Dimension | N-aryl substitution pattern and molecular weight |
|---|---|
| Target Compound Data | 4-acetylphenyl; MW 318.71 g/mol |
| Comparator Or Baseline | GW9662 (2-chloro-5-nitro-N-phenylbenzamide): N-phenyl; MW 292.68 g/mol. T0070907: N-pyridin-4-yl; MW 293.66 g/mol. |
| Quantified Difference | MW increase of 26.03 g/mol vs. GW9662; presence of acetyl carbonyl group |
| Conditions | Structural comparison based on chemical formula and substituent identity |
Why This Matters
The unique substitution pattern dictates the compound's physicochemical and pharmacological behavior; substitution with an incorrect analog yields data that is not directly comparable or extrapolable to studies using this specific probe.
- [1] INIS. (2006). Two PPARγ antagonists, 2-chloro-5-nitro-N-phenylbenzamide (GW9662) and 2-chloro-5-nitro-N-pyridin-4-yl-benzamide (T0070907), represent good lead compounds for radiotracer development. Record No. 38010920. View Source
